molecular formula C7H15NO2 B2792723 (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine CAS No. 112395-74-1

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine

Cat. No.: B2792723
CAS No.: 112395-74-1
M. Wt: 145.202
InChI Key: IGVMHZDCIZWZGY-NTSWFWBYSA-N
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Description

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine is a chiral amine compound characterized by its unique structure, which includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the use of engineered ketoreductases (KREDS) has been reported for the enantioselective reduction of prochiral ketones to produce chiral alcohols, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic systems. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve acyl chlorides, isocyanates, or other electrophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives, including amides and ureas .

Scientific Research Applications

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine include other chiral amines and dioxolane derivatives. Examples include:

  • ®-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine
  • (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]propanamine
  • (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]butanamine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for more complex molecules .

Properties

IUPAC Name

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMHZDCIZWZGY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112395-74-1
Record name (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
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